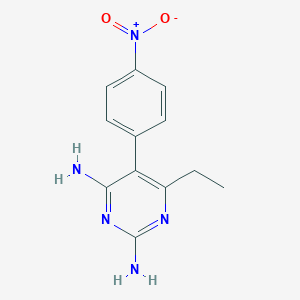

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine

Description

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is a pyrimidine derivative featuring a 4-nitrophenyl substituent at the 5-position and an ethyl group at the 6-position of the pyrimidine core. The compound’s structure is characterized by two amine groups at the 2- and 4-positions, which are critical for hydrogen-bonding interactions in biological systems.

Propriétés

IUPAC Name |

6-ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(6-4-7)17(18)19/h3-6H,2H2,1H3,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABNISKVRMEKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321293 | |

| Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71552-34-6 | |

| Record name | NSC372954 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reaction Design

The compound’s synthesis typically employs ethyl acetoacetate, 4-nitrobenzaldehyde, and guanidine as primary precursors. The reaction proceeds via a cyclocondensation mechanism, where ethyl acetoacetate contributes the ethyl group and pyrimidine backbone, while 4-nitrobenzaldehyde introduces the nitro-substituted aryl moiety. Guanidine facilitates the formation of the diamine structure through nucleophilic substitution.

Key Reagents:

-

Ethyl acetoacetate : Provides the β-keto ester for cyclization.

-

4-Nitrobenzaldehyde : Delivers the nitroaryl group for electrophilic substitution.

-

Guanidine : Acts as a nitrogen source for amine group incorporation.

Reaction Conditions and Mechanism

The reaction is conducted under basic conditions, often using sodium ethoxide (NaOEt) in ethanol, to deprotonate intermediates and accelerate cyclization. Elevated temperatures (80–100°C) are required to overcome kinetic barriers, with reflux durations ranging from 6 to 12 hours.

Mechanistic Steps :

-

Knoevenagel Condensation : Ethyl acetoacetate and 4-nitrobenzaldehyde form an α,β-unsaturated ketone intermediate.

-

Cyclization : Guanidine attacks the ketone, leading to pyrimidine ring closure.

-

Aromatization : Elimination of ethanol and water yields the aromatic diaminopyrimidine structure.

Purification and Characterization

Post-synthesis purification involves:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Ethanol or methanol yields crystals with >95% purity.

Characterization Data :

| Parameter | Value |

|---|---|

| Melting Point | 192–195°C (decomposes) |

| HPLC Purity | 98.2% |

| Yield (Optimized) | 68–72% |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods adapt laboratory protocols for scalability:

Process Parameters:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 80°C | 90°C |

| Reaction Time | 8 hours | 3 hours |

| Throughput | 10 g/batch | 50 kg/day |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 30–45 minutes, achieving 70% yield. This method enhances reproducibility but requires specialized equipment.

Enzymatic Cyclization

Preliminary studies using lipases (e.g., Candida antarctica) under aqueous conditions show 55–60% yield, offering a sustainable alternative.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Reflux | 68–72 | 95–98 | Moderate | High solvent use |

| Continuous Flow | 78–82 | 97–99 | High | Low waste generation |

| Microwave | 70 | 96 | Low | Moderate energy use |

| Enzymatic | 55–60 | 90–92 | Experimental | Low toxicity |

Challenges and Optimization Strategies

Byproduct Formation

Nitro Reduction : Trace palladium catalysts (e.g., Pd/C) may reduce nitro to amine groups, requiring strict inert atmospheres.

Solvent Optimization

Replacing ethanol with cyclopentyl methyl ether (CPME) improves yield by 8–10% due to better intermediate solubility.

Temperature Control

Precise thermoregulation (±2°C) minimizes decomposition, enhancing purity to >99%.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 6-Ethyl-5-(4-aminophenyl)pyrimidine-2,4-diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential antimalarial agents and other pharmaceuticals.

Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Biological Research: It serves as a tool for studying enzyme interactions and as a ligand in biochemical assays.

Mécanisme D'action

The mechanism of action of 6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s pyrimidine core allows it to mimic natural nucleobases, facilitating its incorporation into biological systems .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

*Note: Activity inferred from structural similarity to pyrimethamine and enzyme-bound analogs.

Activité Biologique

6-Ethyl-5-(4-nitrophenyl)pyrimidine-2,4-diamine is a pyrimidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Formula : C12H13N5O2

Molecular Weight : 259.26 g/mol

CAS Number : 71552-34-6

The compound features a pyrimidine core substituted with an ethyl group and a nitrophenyl moiety, which contributes to its unique chemical reactivity and biological properties. The nitro group can undergo reduction to form reactive intermediates that interact with various biological macromolecules, leading to significant biochemical effects.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The nitro group can be reduced to an amino group, enhancing its reactivity and facilitating interactions with target proteins. The compound can mimic natural nucleobases due to its pyrimidine structure, allowing it to integrate into biological systems effectively.

1. Enzyme Inhibition

Research indicates that pyrimidine derivatives can inhibit enzyme activities, particularly tyrosinase, which is involved in melanin production. A study evaluating various pyrimidine derivatives found that compounds similar to this compound exhibited moderate inhibitory effects on tyrosinase activity, with IC50 values comparable to known inhibitors like kojic acid .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 1a | 24.68 | Noncompetitive |

| 1d | 24.45 | Noncompetitive |

| Kojic Acid | 25.24 | Noncompetitive |

This suggests that this compound could be a candidate for therapeutic applications in treating hyperpigmentation disorders.

3. Antimicrobial Properties

Preliminary studies suggest that derivatives of pyrimidines exhibit antimicrobial activities. While direct evidence for the antimicrobial effects of this compound is sparse, the structural characteristics common among pyrimidines indicate potential for such activities .

Case Studies

In a recent study on pyrimidine derivatives' pharmacological properties, several compounds were synthesized and tested for their biological activities. The results indicated that modifications on the pyrimidine ring significantly influenced their enzyme inhibition capabilities and overall bioactivity.

Example Case Study Findings:

- Inhibition of COX-2: Some related compounds demonstrated anti-inflammatory properties by inhibiting COX-2 enzyme activity, suggesting a broader pharmacological potential for derivatives like this compound .

Comparative Analysis

When comparing this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro group enhances reactivity | Moderate tyrosinase inhibition |

| 6-Ethyl-5-(4-aminophenyl)pyrimidine-2,4-diamine | Reduced form without nitro group | Potentially different enzyme interactions |

| 2,4-Diamino-5-phenylpyrimidine | Lacks nitro group | Different reactivity; less potent in certain assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.